Ethyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate is an organic compound featuring a cyclopropane ring substituted with an amino group, a bromophenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Grignard reaction, where a bromobenzene derivative reacts with a cyclopropane carboxylate ester.
Amination: The amino group can be introduced through a reductive amination process, where the corresponding ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of Ethyl 1-nitro-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate.
Reduction: Formation of Ethyl 1-amino-2-phenyl-2-methylcyclopropane-1-carboxylate.
Substitution: Formation of Ethyl 1-amino-2-(4-hydroxyphenyl)-2-methylcyclopropane-1-carboxylate.
Scientific Research Applications
Ethyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and thereby exerting therapeutic effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-amino-2-(4-chlorophenyl)-2-methylcyclopropane-1-carboxylate
- Ethyl 1-amino-2-(4-fluorophenyl)-2-methylcyclopropane-1-carboxylate
- Ethyl 1-amino-2-(4-methylphenyl)-2-methylcyclopropane-1-carboxylate
Uniqueness
Ethyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, which can be exploited in the design of new drugs or materials with specific properties.
Properties
IUPAC Name |
ethyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-3-17-11(16)13(15)8-12(13,2)9-4-6-10(14)7-5-9/h4-7H,3,8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYXAVFLRVYJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1(C)C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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